N-Benzyltetrahydro-2H-pyran-4-amine
Overview
Description
N-Benzyltetrahydro-2H-pyran-4-amine is a chemical compound with a unique structure that combines a benzyl group with a tetrahydropyran ring and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyltetrahydro-2H-pyran-4-amine typically involves the reaction of benzyl bromide with tetrahydropyran-4-ylamine under basic conditions. A common method includes the use of anhydrous potassium carbonate in acetonitrile as a solvent, with the reaction mixture being refluxed for 48 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Benzyltetrahydro-2H-pyran-4-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl-(tetrahydro-pyran-4-YL)-amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl-(tetrahydro-pyran-4-YL)-amine derivatives.
Scientific Research Applications
N-Benzyltetrahydro-2H-pyran-4-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Benzyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzomorpholine derivatives: These compounds share a similar structural motif and have been investigated for their biological activities.
N-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide: This compound has a similar tetrahydropyran ring and has been studied for its pharmacological properties.
Uniqueness
N-Benzyltetrahydro-2H-pyran-4-amine is unique due to its specific combination of a benzyl group, tetrahydropyran ring, and amine group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-benzyloxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTUORBOSAQIDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624180 | |
Record name | N-Benzyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443344-23-8 | |
Record name | N-Benzyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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